molecular formula C23H26N2O5 B6150814 (2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid CAS No. 2171208-10-7

(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid

Cat. No. B6150814
CAS RN: 2171208-10-7
M. Wt: 410.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid” is a complex organic compound. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .


Synthesis Analysis

The synthesis of Fmoc amino acid derivatives often starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . These compounds are usually isolated as crystalline solids, stable at room temperature, with a long shelf-life, and are useful as coupling agents in peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the Fmoc group and multiple chiral centers. The Fmoc group is a bulky aromatic group that provides steric hindrance and protects the amino group during peptide synthesis .


Chemical Reactions Analysis

The Fmoc group can be removed under basic conditions, typically using piperidine, which allows for the continuation of peptide synthesis. The exact reactions this specific compound would undergo would depend on the conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Fmoc-protected amino acids are typically crystalline solids that are stable at room temperature .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing new methods for synthesizing these compounds, improving the efficiency of peptide synthesis, or exploring new applications for these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid involves the protection of the amine group, followed by the coupling of the protected amine with the appropriate acid. The final deprotection step yields the desired product.", "Starting Materials": [ "9H-fluorene", "Methanol", "Thionyl chloride", "N,N-Dimethylformamide", "Diisopropylethylamine", "N-Hydroxysuccinimide", "2-(2-Amino-3-methylbutanamido)propanoic acid", "N,N'-Dicyclohexylcarbodiimide", "Triethylamine", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "9H-fluorene is reacted with methanol and thionyl chloride to yield 9H-fluorene-9-methoxy carbonyl chloride.", "The carbonyl chloride is then reacted with N,N-dimethylformamide and diisopropylethylamine to yield the corresponding amide.", "The amide is then reacted with N-hydroxysuccinimide and 2-(2-amino-3-methylbutanamido)propanoic acid to yield the protected peptide.", "The protected peptide is then coupled with N,N'-dicyclohexylcarbodiimide and triethylamine to yield the desired product.", "The product is then deprotected using acetic anhydride and hydrochloric acid to yield the final product.", "The final product is purified using a combination of ethyl acetate, methanol, and water." ] }

CAS RN

2171208-10-7

Product Name

(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid

Molecular Formula

C23H26N2O5

Molecular Weight

410.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.